3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one 3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 2034463-83-5
VCID: VC4262651
InChI: InChI=1S/C16H18N4O2/c21-15(11-3-4-11)19-8-5-12(6-9-19)20-10-18-14-13(16(20)22)2-1-7-17-14/h1-2,7,10-12H,3-6,8-9H2
SMILES: C1CC1C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4
Molecular Formula: C16H18N4O2
Molecular Weight: 298.346

3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

CAS No.: 2034463-83-5

Cat. No.: VC4262651

Molecular Formula: C16H18N4O2

Molecular Weight: 298.346

* For research use only. Not for human or veterinary use.

3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one - 2034463-83-5

Specification

CAS No. 2034463-83-5
Molecular Formula C16H18N4O2
Molecular Weight 298.346
IUPAC Name 3-[1-(cyclopropanecarbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C16H18N4O2/c21-15(11-3-4-11)19-8-5-12(6-9-19)20-10-18-14-13(16(20)22)2-1-7-17-14/h1-2,7,10-12H,3-6,8-9H2
Standard InChI Key OKYPAOWNWOICIP-UHFFFAOYSA-N
SMILES C1CC1C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4

Introduction

Chemical Structure and Nomenclature

The systematic name 3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one delineates its molecular architecture:

  • Pyrido[2,3-d]pyrimidin-4(3H)-one core: A bicyclic system comprising a pyridine ring fused to a pyrimidinone ring, with nitrogen atoms at positions 1, 3, and 8.

  • Piperidin-4-yl substituent: A six-membered nitrogen-containing ring attached to the pyrido[2,3-d]pyrimidinone core at position 3.

  • Cyclopropanecarbonyl group: A cyclopropane ring conjugated to a carbonyl group, forming an acylated piperidine moiety.

The stereoelectronic effects of the cyclopropane ring, known to enhance metabolic stability and modulate lipophilicity, combined with the hydrogen-bonding capacity of the pyrimidinone core, suggest potential bioactivity in kinase inhibition or epigenetic modulation .

Synthetic Routes and Methodological Considerations

While no explicit synthesis of 3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is documented, analogous pyrimidine derivatives provide a framework for retrosynthetic analysis.

Core Construction: Pyrido[2,3-d]pyrimidin-4(3H)-one

The pyrido[2,3-d]pyrimidinone scaffold is typically synthesized via cyclocondensation reactions. For example, thieno[2,3-d]pyrimidin-4(3H)-one derivatives are prepared by reacting aminothiophenes with malonate esters under basic conditions . Adapting this approach, a pyridine analog could be synthesized using 2-aminonicotinic acid and diethyl malonate, followed by cyclization under acidic or thermal conditions.

Functionalization at Position 3

Physicochemical and Spectroscopic Properties

Predicted properties for 3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one include:

PropertyValue/Description
Molecular FormulaC₁₉H₂₀N₄O₂
Molecular Weight336.39 g/mol
LogP (Lipophilicity)~2.1 (estimated via ChemAxon)
Hydrogen Bond Donors1 (pyrimidinone NH)
Hydrogen Bond Acceptors5 (pyrimidinone O, piperidine N, carbonyl O)
SolubilityLow aqueous solubility; soluble in DMSO, DMA

Spectroscopic Features:

  • ¹H NMR: A singlet near δ 12.6 ppm for the pyrimidinone NH , multiplet signals for the piperidine protons (δ 1.5–3.0 ppm), and cyclopropane protons as a distinctive multiplet near δ 1.0–1.2 ppm.

  • IR: Stretching vibrations at ~1660 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=N), and ~3070 cm⁻¹ (cyclopropane C-H) .

Biological Activity and Mechanism of Action

Though direct studies on this compound are absent, structurally related pyrimidine derivatives exhibit kinase inhibitory activity. For instance, pyrazolo[1,5-a]pyrimidines demonstrate nanomolar inhibition of PI3Kδ, a target in inflammatory diseases . Key interactions include:

  • Hydrogen bonding between the morpholine oxygen and Val-828 in PI3Kδ .

  • Hydrophobic interactions with Trp-812 and Met-804 in the specificity pocket .

The cyclopropane moiety in 3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one may enhance target binding by restricting conformational flexibility, while the pyrimidinone core could engage hinge-region residues.

Challenges and Future Directions

  • Synthetic Optimization: Scalable routes must address steric hindrance during piperidine acylation. Microwave-assisted synthesis could improve cyclopropane incorporation.

  • Selectivity Profiling: Broad kinase panels are needed to mitigate off-target effects.

  • Formulation Strategies: Low solubility necessitates prodrug design or nanoparticle delivery systems.

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